4-Methylumbelliferyl-galactopyranoside

Descripción general

Descripción

4-Methylumbelliferyl-galactopyranoside is a fluorogenic substrate for α-galactosidase . Upon cleavage, it yields a blue fluorescent solution. It is useful in species differentiation within the family of Enterobacteriaceae and in the localization of α-galactosidase in plants .

Synthesis Analysis

4-Methylumbelliferyl-β-D-galactopyranoside is used as a substrate for β-D-galactosidase activity. When used as a substrate for β-galactosidase, the released methylumbelliferone is monitored at 445 nm when excited at 365 nm . This substrate has been used to assay β-galactosidase from kidney and liver .Molecular Structure Analysis

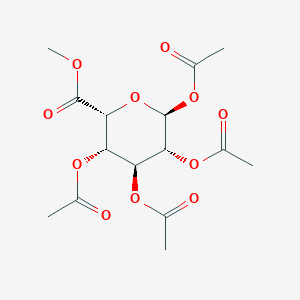

The molecular formula of 4-Methylumbelliferyl-galactopyranoside is C16H18O8 . Its molecular weight is 338.3 . The specific rotation is -37° (1.23% (w/v) in dimethylformamide) .Chemical Reactions Analysis

4-Methylumbelliferyl α-D-galactopyranoside is the fluorogenic substrate of alpha-glucosidase enzyme . Upon reaction, it leads to the product 4MU, which emits at the peak of 440nm in the fluorescence spectra .Aplicaciones Científicas De Investigación

Fluorometric Assay for β-galactosidase

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) is a substrate used for the fluorometric assay for β-galactosidase . This assay is used to measure the activity of the enzyme β-galactosidase, which is important in various biological research and clinical diagnostic applications .

Detection of E. coli

MUG is used to detect E. coli in a fluorogenic medium . The β-galactosidase produced by E. coli cleaves MUG, releasing a fluorescent product that can be detected, making it a useful tool for microbial testing .

Detection of Estrogen Active Compounds

MUG serves as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds . This application is particularly useful in environmental and health research, where monitoring estrogenic activity is important .

β-Galactosidase Activity Assay

MUG has been used as a substrate in β-galactosidase activity assay . This assay is used to measure the activity of the enzyme β-galactosidase, which is important in various biological research and clinical diagnostic applications .

Substrate for Galactose-6-sulfate Sulphatase

4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate is a suitable fluorogenic substrate for galactose-6-sulfate sulphatase . This enzyme is involved in the degradation of glycosaminoglycans, and its deficiency leads to a type of mucopolysaccharidosis .

Diagnosis of Morquio Disease Type A

4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate is used as a fluorogenic substrate for the diagnosis of Morquio disease type A . Morquio disease is a rare genetic disorder characterized by the body’s inability to break down certain sugars, leading to serious health problems .

Direcciones Futuras

Propiedades

IUPAC Name |

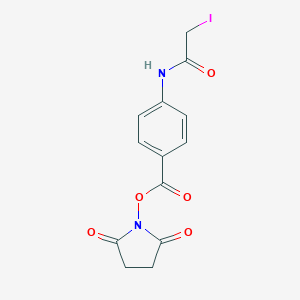

4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-DZQJYWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210615 | |

| Record name | 4-Methylumbelliferone beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl-galactopyranoside | |

CAS RN |

6160-78-7 | |

| Record name | 4-Methylumbelliferyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferone beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(β-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Methylumbelliferyl-beta-D-galactopyranoside interact with β-galactosidase?

A1: 4-Methylumbelliferyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase. The enzyme hydrolyzes the β-galactosidic bond, releasing 4-methylumbelliferone (4-MU) and galactose. []

Q2: What makes 4-methylumbelliferone (4-MU) a useful indicator of β-galactosidase activity?

A2: 4-MU is a fluorophore, meaning it emits fluorescence upon excitation with UV light. The fluorescence intensity is directly proportional to the amount of 4-MU released, serving as a measure of β-galactosidase activity. []

Q3: Does the structure of 4-Methylumbelliferyl-beta-D-galactopyranoside impact its interaction with different β-galactosidases?

A3: Yes, slight variations in the enzyme structure, particularly at the active site, can affect substrate affinity. Research has shown that modifications to the acyl chain length of similar fluorogenic substrates can alter their specificity for different β-galactosidases, such as galactocerebroside-β-D-galactosidase and GM1-ganglioside-beta-galactosidase. [, ]

Q4: What is the molecular formula and weight of 4-Methylumbelliferyl-beta-D-galactopyranoside?

A4: Its molecular formula is C16H18O9, and its molecular weight is 354.31 g/mol.

Q5: What are the common applications of 4-Methylumbelliferyl-beta-D-galactopyranoside in research?

A5: It is widely used in enzyme assays for β-galactosidase activity, including:

- Diagnosis of diseases: Detecting β-galactosidase deficiency in conditions like GM1 gangliosidosis. []

- Environmental monitoring: Identifying coliform bacteria in water samples. [, ]

- Genetic research: Studying gene expression using reporter genes like lacZ. []

Q6: What techniques are used to measure the fluorescence of 4-methylumbelliferone (4-MU) in β-galactosidase assays?

A6: Fluorescence spectroscopy or microplate readers with fluorescence detection capabilities are commonly used. These instruments can measure the fluorescence intensity at the specific excitation and emission wavelengths of 4-MU. []

Q7: How can interference from other fluorescent compounds in a sample be minimized when using 4-Methylumbelliferyl-beta-D-galactopyranoside?

A7: Using a substrate that releases a fluorophore with distinct spectral properties can help. For instance, resorufin-beta-D-galactopyranoside (RGP) releases orange-fluorescing resorufin, improving differentiation from background fluorescence in complex samples. []

Q8: What are some alternatives to 4-Methylumbelliferyl-beta-D-galactopyranoside as a substrate for β-galactosidase?

A8: Several alternatives exist, each with advantages and disadvantages:

- Chromogenic substrates: Examples include o-nitrophenyl-beta-D-galactopyranoside (ONPG) and X-GAL. They are less sensitive than fluorogenic substrates but are cheaper and easier to use. [, ]

- Other fluorogenic substrates: Resorufin-beta-D-galactopyranoside (RGP) offers better differentiation from background fluorescence in some applications. []

- Natural substrates: While natural substrates like lactose provide physiological relevance, they lack the sensitivity and convenience of synthetic substrates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

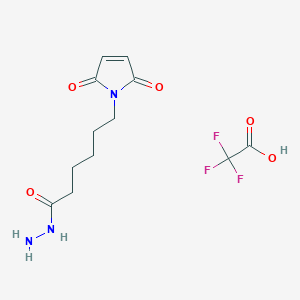

![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)